molecular formula C11H8N2O B13124180 6-Methoxyquinoline-4-carbonitrile CAS No. 6443-89-6

6-Methoxyquinoline-4-carbonitrile

Cat. No.: B13124180
CAS No.: 6443-89-6
M. Wt: 184.19 g/mol
InChI Key: HWZUVHWTAXHZHG-UHFFFAOYSA-N
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Description

6-Methoxyquinoline-4-carbonitrile is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities. The compound this compound is characterized by the presence of a methoxy group at the 6th position and a carbonitrile group at the 4th position of the quinoline ring. This structural modification imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of 6-Methoxyquinoline-4-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 6-methoxyquinoline with cyanogen bromide under basic conditions. The reaction typically proceeds as follows:

    Starting Material: 6-Methoxyquinoline

    Reagent: Cyanogen bromide (BrCN)

    Conditions: Basic medium, often using a base such as sodium hydroxide (NaOH)

    Product: this compound

In industrial settings, the production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis or the use of alternative reagents that offer higher yields and purity.

Chemical Reactions Analysis

6-Methoxyquinoline-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of 4-aminomethyl-6-methoxyquinoline.

    Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, where nucleophiles such as amines or thiols can replace the nitrile group, forming various substituted quinoline derivatives.

Scientific Research Applications

6-Methoxyquinoline-4-carbonitrile has found applications in several scientific research fields:

    Chemistry: It serves as a precursor for the synthesis of more complex quinoline derivatives, which are valuable in the development of new materials and catalysts.

    Biology: The compound is used in the study of enzyme inhibitors and as a fluorescent probe for detecting metal ions.

    Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimalarial, anticancer, and antimicrobial agents.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The biological activity of 6-Methoxyquinoline-4-carbonitrile is primarily attributed to its ability to interact with various molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, the compound can induce oxidative stress in cancer cells, leading to cell cycle arrest and apoptosis. The exact mechanism of action may vary depending on the specific biological context and target.

Comparison with Similar Compounds

6-Methoxyquinoline-4-carbonitrile can be compared with other quinoline derivatives, such as:

    2-Chloro-6-methoxyquinoline-3-carbonitrile: This compound has a chloro group at the 2nd position, which can influence its reactivity and biological activity.

    6-Methoxyquinoline-4-carboxylic acid: The carboxylic acid group at the 4th position makes this compound more acidic and alters its solubility and reactivity.

    6-Methoxyquinoline: Lacking the carbonitrile group, this compound has different chemical properties and applications.

The unique combination of the methoxy and carbonitrile groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-methoxyquinoline-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c1-14-9-2-3-11-10(6-9)8(7-12)4-5-13-11/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZUVHWTAXHZHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601300869
Record name 6-Methoxy-4-quinolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601300869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6443-89-6
Record name 6-Methoxy-4-quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6443-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-4-quinolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601300869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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